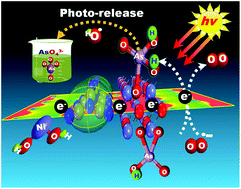Bushy sphere dendrites with husk-shaped branches axially spreading out from the core for photo-catalytic oxidation/remediation of toxins†
Nanoscale Pub Date: 2017-05-10 DOI: 10.1039/C7NR01092C
Abstract
This work describes densely interlinked bushy “tree-like chains” characterized by neatly branched sphere dendrites (bushy sphere dendrites, BSD) with long fan-like, husk-shaped branching paths that extend longitudinally from the core axis of the {110}-exposed plane. We confirmed that the hierarchical dendrite surfaces created bowls of swirled caves along the tree-tube in the mat-like branches. These surfaces had high-index catalytic site facets associated with the formation of ridges/defects on the dominant {110}-top-cover surface. These swirled caves along the branches were completely filled with 50–100 nm poly-CN nano-sphere-fossils with orb-like appearance. Such structural features are key issues of the inherent surface reactivity of a powerful catalyst/trapper, enabling photocatalytic oxidation and trapping of extremely toxic arsenite (AsO33−) species and photo-induced recovery of arsenate (AsO43−) products from catalyst surfaces. The light-induced release of produced AsO43− from BSD indicates (i) highly controlled waste collection/management (i.e., recovery), (ii) low cost and ecofriendly photo-adsorbent, (iii) selective trapping of real sample water to produce water-free arsenite species; (iv) multiple reuse cycles of catalysts (i.e., reduced waste volume). Matrixed dendrites, covered with 3D microscopic sphere cores that capture solar-light, trap toxins, and are triggered by light, were designed. These dendrites can withstand indoor and outdoor recovery of toxins from water sources.


Recommended Literature
- [1] Synchronization of opening and closing of two gramicidin A channels pulled together by a linker: possible relevance to channel clustering†
- [2] Role of functionalization: strategies to explore potential nano-bio applications of magnetic nanoparticles
- [3] An oxygen-sensitive luminescent Dy(iii) complex†
- [4] A remarkable example of co-crystallisation: the crystal structure of the mononuclear and dinuclear diphenyl[2.2]paracyclophanylphosphine palladium(II) chloride complexes trans-[Pd{PPh2(C16H15)}2Cl2]·[Pd{PPh2(C16H15)}Cl2]2·0.6CH2Cl2
- [5] Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter†
- [6] N-Heterocyclic carbene containing element organic frameworks as heterogeneous organocatalysts†
- [7] Thermally induced chain orientation for improved thermal conductivity of P(VDF-TrFE) thin films†
- [8] Photocatalytic borylcyclopropanation of α-boryl styrenes†
- [9] Solid phase microextraction (SPME): a new procedure for the control of butyl- and phenyltin pollution in the environment by GC-FPD
- [10] High binding ability ligand controlled formation of CsPbX3 (X = Cl/Br, Br, I) perovskite nanocrystals with high quantum yields and enhanced stability†










